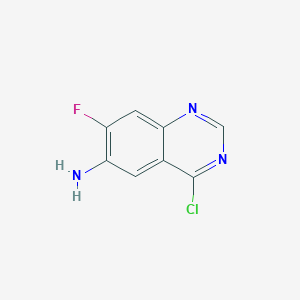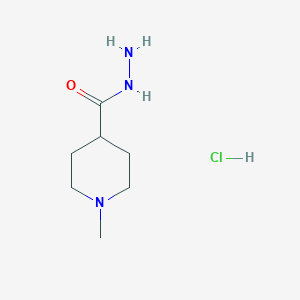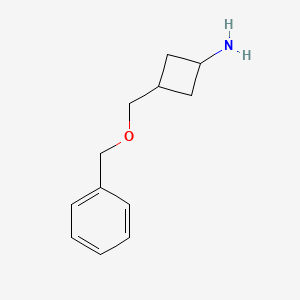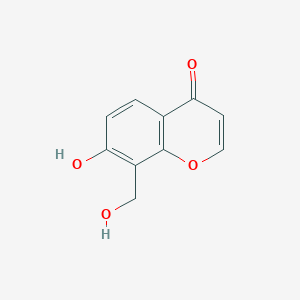
7-Hydroxy-8-(hydroxymethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties. The structure of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one includes a chromenone core with hydroxy and hydroxymethyl substituents, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For instance, the reaction of 7-hydroxycoumarin with formaldehyde under basic conditions can yield 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one .
Industrial Production Methods
Industrial production of coumarin derivatives, including 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of various catalysts, solvents, and reaction temperatures. The Pechmann condensation remains a widely used method due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-8-(carboxymethyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-8-(hydroxymethyl)-dihydrochromen-4-one.
Substitution: Formation of various substituted chromenones depending on the reagents used.
Aplicaciones Científicas De Investigación
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mecanismo De Acción
The biological activity of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structure allows it to bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic properties.
7-hydroxy-4-methyl-8-(hydroxymethyl)chromen-2-one: Similar structure with additional methyl group.
4-hydroxycoumarin: Used as an anticoagulant.
Uniqueness
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 8-position enhances its reactivity and potential for further functionalization compared to other coumarin derivatives .
Propiedades
Número CAS |
20050-50-4 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
7-hydroxy-8-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-8(12)2-1-6-9(13)3-4-14-10(6)7/h1-4,11-12H,5H2 |
Clave InChI |
YHPZNOCRGSDVDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C=CO2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


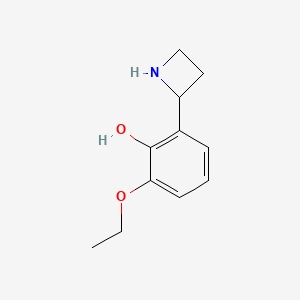
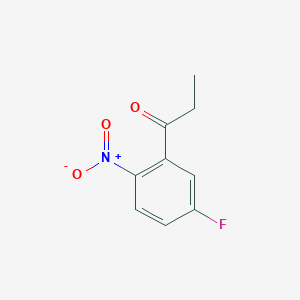

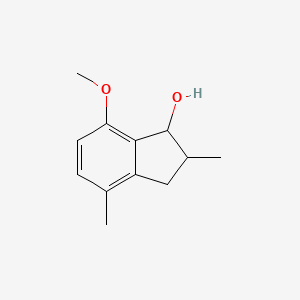
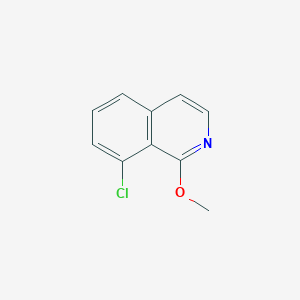
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
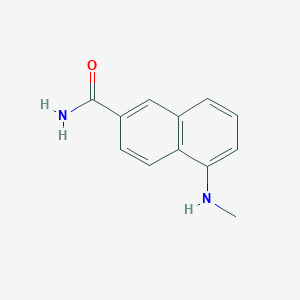
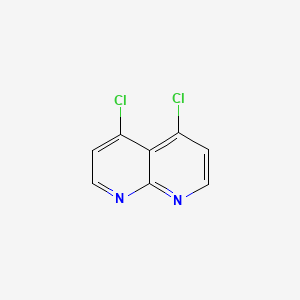
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
